ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate
Description
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and a fluorobenzoyl amide.
Properties
Molecular Formula |
C22H20FNO5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25) |
InChI Key |
BFRTUKXWVUJYTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Fluorobenzoyl Amide: The fluorobenzoyl amide can be formed by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols, amines, and reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-bromobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-iodobenzoyl)amino]thiophene-3-carboxylate
Uniqueness
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
